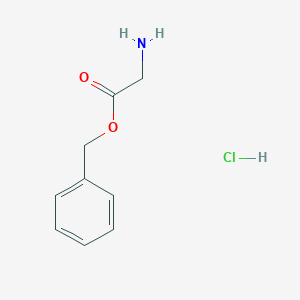

Benzyl 2-aminoacetate Hydrochloride

Overview

Description

Potent crosslinking inhibitors

Mechanism of Action

Benzyl glycinate hydrochloride, also known as Glycine benzyl ester hydrochloride or Benzyl 2-aminoacetate Hydrochloride, is a derivative of the amino acid glycine . This compound has a variety of applications in organic synthesis and as a pharmaceutical intermediate, particularly in the preparation of peptide-based drug molecules .

Target of Action

The primary target of Benzyl glycinate hydrochloride is the enzyme responsible for the kinetically controlled synthesis (KCS) of polypeptides . The compound increases the substrate affinity and specificity of this enzyme .

Mode of Action

Benzyl glycinate hydrochloride interacts with its target enzyme by promoting the kinetically controlled synthesis of polypeptides . The benzyl ester group of the amino acid monomers in the compound enhances the substrate affinity and specificity of the enzyme .

Biochemical Pathways

The compound plays a significant role in the chemoenzymatic polymerization of glycine monomers . This process is crucial in the synthesis of polypeptides, which are key components of proteins and have numerous biological functions.

Result of Action

The result of Benzyl glycinate hydrochloride’s action is the enhanced synthesis of polypeptides . This can have various downstream effects depending on the specific polypeptides being synthesized and their roles in the body.

Biochemical Analysis

Biochemical Properties

The biochemical role of Benzyl Glycinate Hydrochloride is primarily as an intermediate in peptide synthesis . It interacts with enzymes involved in peptide bond formation, increasing substrate affinity and specificity

Molecular Mechanism

The molecular mechanism of Benzyl Glycinate Hydrochloride is primarily through its role in peptide synthesis. It may bind to enzymes involved in peptide bond formation, potentially influencing enzyme activity and gene expression

Metabolic Pathways

Benzyl Glycinate Hydrochloride is involved in the metabolic pathway of peptide synthesis It may interact with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels

Biological Activity

Benzyl 2-aminoacetate hydrochloride is an amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound, with the molecular formula C₉H₁₂ClNO₂, is noted for its potential therapeutic properties and its role as a substrate in enzymatic reactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse sources.

This compound is synthesized through the esterification of glycine with benzyl alcohol, followed by the formation of the hydrochloride salt. The general reaction can be represented as follows:

This compound appears as a white to light yellow crystalline powder and is soluble in water, which facilitates its use in various biochemical applications.

The biological activity of this compound primarily stems from its ability to act as a substrate for enzymes involved in amino acid metabolism. It participates in several biochemical pathways, influencing enzyme activity and receptor interactions. The compound's unique structure allows it to engage in diverse chemical reactions, including:

- Enzymatic Reactions : Serving as a substrate for transaminases and other enzymes that facilitate amino acid transformations.

- Peptide Synthesis : Acting as a building block for the synthesis of peptides and polypeptides through condensation reactions.

Biological Activities

Research highlights several significant biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in drug development.

- Anti-inflammatory Effects : Compounds derived from benzyl 2-aminoacetate have shown promise in reducing inflammation in various models.

- Histone Deacetylase (HDAC) Inhibition : Some derivatives exhibit HDAC inhibitory activity, which is relevant for cancer therapy .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent. Further investigations are warranted to elucidate the specific mechanisms and effectiveness in clinical settings.

Case Study: HDAC Inhibition

In vitro assays demonstrated that certain derivatives of this compound possess HDAC inhibitory properties. These findings indicate a possible role in epigenetic regulation, with implications for cancer therapeutics .

Applications

This compound has diverse applications across various fields:

- Pharmaceutical Development : Used as an intermediate in synthesizing peptide-based drugs.

- Biochemical Research : Serves as a substrate for studying amino acid metabolism and enzyme kinetics.

- Organic Synthesis : Functions as a building block for more complex organic molecules.

Properties

IUPAC Name |

benzyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQHNAMRWPQWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-31-9 | |

| Record name | Glycine, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2462-31-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl 2-aminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.